molecular formula C24H29N3O4 B10824450 2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one

2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one

Cat. No.: B10824450
M. Wt: 423.5 g/mol
InChI Key: PQZDYFRDRHRZGF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one is a synthetic chemical compound that has piqued the interest of researchers due to its unique structural characteristics and potential applications in various fields of science and industry. Its complex structure allows for diverse interactions, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one involves multiple steps, typically starting with the preparation of the quinazolinone core, followed by the addition of the substituted phenyl and pyrrolidine moieties. The process usually requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions and continuous flow processes. Automation and precise control of reaction parameters are crucial to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one undergoes various chemical reactions, including:

  • Reduction: Involves the removal of oxygen or addition of hydrogen atoms.

  • Substitution: Substitutes one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides under appropriate conditions, including controlled temperature and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one finds applications in:

  • Chemistry: Used as a model compound in studying reaction mechanisms and chemical interactions.

  • Biology: Explored for its potential interactions with biological molecules and pathways.

  • Medicine: Investigated for therapeutic potential due to its structural similarity to biologically active compounds.

  • Industry: Used in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-4(3h)-quinazolinone

  • 4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-quinazolinone

Uniqueness

Compared to these similar compounds, 2-(3,5-Dimethyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3h)-one stands out due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. Its unique structure allows for distinct chemical and biological properties, making it a subject of interest for further research.

Properties

IUPAC Name

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZDYFRDRHRZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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